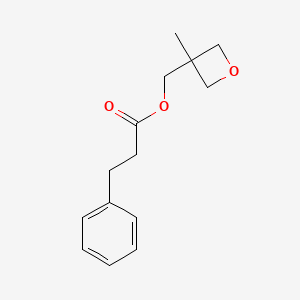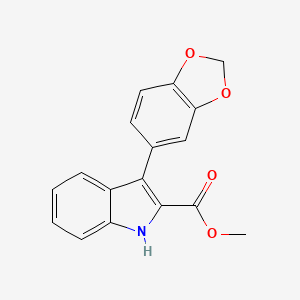
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a fused ring structure consisting of a benzene ring and a pyrrole ring. This particular compound features a benzodioxole group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester typically involves several steps:
Synthetic Routes and Reaction Conditions: The initial step often involves the formation of the indole core, which can be achieved through Fischer indole synthesis or other methods. The benzodioxole group is then introduced via electrophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may influence signaling pathways, gene expression, and metabolic processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-Indole-2-carboxylic acid, 5-methyl-, methyl ester, and 1H-Indole-2-carboxylic acid, 7-nitro-, methyl ester, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the benzodioxole group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
178210-57-6 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
methyl 3-(1,3-benzodioxol-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)16-15(11-4-2-3-5-12(11)18-16)10-6-7-13-14(8-10)22-9-21-13/h2-8,18H,9H2,1H3 |
Clé InChI |
OVWXDHIKZWAOGI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

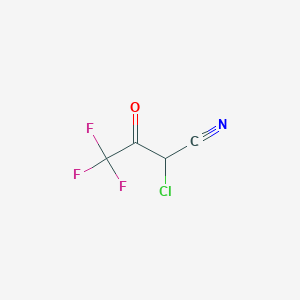

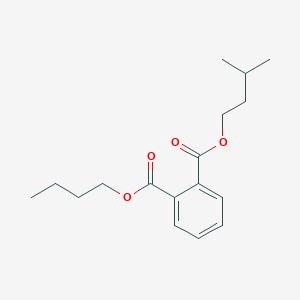
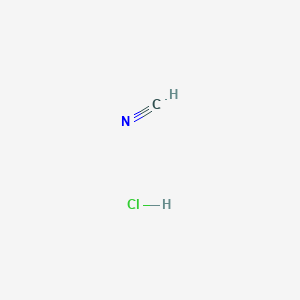
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
